molecular formula C17H28ClN3O5S B2896645 2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1189657-34-8

2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2896645
CAS No.: 1189657-34-8
M. Wt: 421.94
InChI Key: AYABKLZLLJQOIB-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a complex organic compound that features a piperazine ring, an ethoxy group, and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: A piperazine-containing antipsychotic medication.

Uniqueness

2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl sulfonyl group, in particular, differentiates it from other piperazine derivatives, potentially offering unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S.ClH/c1-3-25-14-17(21)18-8-9-19-10-12-20(13-11-19)26(22,23)16-6-4-15(24-2)5-7-16;/h4-7H,3,8-14H2,1-2H3,(H,18,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYABKLZLLJQOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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